4-Methoxy-3-nitroquinoline

Catalog No.
S12349500
CAS No.
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-nitroquinoline

Product Name

4-Methoxy-3-nitroquinoline

IUPAC Name

4-methoxy-3-nitroquinoline

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c1-15-10-7-4-2-3-5-8(7)11-6-9(10)12(13)14/h2-6H,1H3

InChI Key

DBXXYTQKRUWBMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-]

4-Methoxy-3-nitroquinoline is a chemical compound belonging to the class of quinoline derivatives, characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) at the 4 and 3 positions, respectively. Its molecular formula is C₉H₈N₂O₂, and it has a molar mass of approximately 180.17 g/mol. The compound exhibits a yellow crystalline appearance and is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

The reactivity of 4-methoxy-3-nitroquinoline primarily stems from its functional groups. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, leading to derivatives that may exhibit different biological activities.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the quinoline ring, allowing for further functionalization.
  • Oxidation: The compound may be oxidized to yield quinoline N-oxides, which can have distinct properties and biological activities.

4-Methoxy-3-nitroquinoline and its derivatives have been studied for their potential biological activities, particularly in the field of cancer research. Quinoline derivatives are known for various pharmacological effects, including:

  • Antitumor Activity: Some studies indicate that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have shown efficacy against various cancer cell lines, including human cervical cancer cells (HeLa) and adenocarcinoma (HT29) .
  • Antimicrobial Properties: Certain quinoline derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

The synthesis of 4-methoxy-3-nitroquinoline can be achieved through several methods:

  • Nitration of Methoxyquinoline: Starting from 4-methoxyquinoline, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the desired position.
  • Cyclization Reactions: Utilizing appropriate precursors such as 4-methoxyaniline, cyclization followed by nitration can yield 4-methoxy-3-nitroquinoline through multi-step synthetic routes .

4-Methoxy-3-nitroquinoline finds applications in several fields:

  • Pharmaceuticals: Due to its potential antitumor activity, it is being investigated as a lead compound in cancer drug development.
  • Chemical Research: It serves as an intermediate in organic synthesis for producing other bioactive compounds.
  • Material Science: Its unique properties may allow for applications in dyes or pigments due to its vibrant color.

Interaction studies involving 4-methoxy-3-nitroquinoline focus on its binding affinity with biological targets. Research indicates that quinoline derivatives can interact with various enzymes and receptors implicated in cancer pathways. For example, they may inhibit key signaling pathways such as the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway, which is crucial for tumor growth and survival .

Several compounds share structural similarities with 4-methoxy-3-nitroquinoline. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
6-Bromo-5-nitroquinolineBromine at position 6 and nitro at 5Exhibits strong apoptotic activity against cancer cells .
8-HydroxyquinolineHydroxy group at position 8Known for chelating metal ions; used in medicinal chemistry.
2-MethylquinolineMethyl group at position 2Displays antimicrobial properties; used in drug design.

Uniqueness of 4-Methoxy-3-nitroquinoline

What sets 4-methoxy-3-nitroquinoline apart from these similar compounds is its specific combination of methoxy and nitro groups on the quinoline ring, which may enhance its lipophilicity and influence its biological activity. This unique substitution pattern could lead to distinctive pharmacokinetic profiles and therapeutic potentials compared to other quinoline derivatives.

Nitration Strategies in Quinoline Functionalization

Nitration of quinoline derivatives is highly dependent on the electronic and steric effects of existing substituents. Traditional nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) typically targets the 5- and 8-positions of unsubstituted quinoline due to the electron-withdrawing nature of the pyridinic nitrogen. However, introducing a methoxy group at the 4-position alters regioselectivity. For instance, 4-methoxyquinoline undergoes nitration at the 6- and 8-positions under classical conditions, as the methoxy group acts as an ortho/para-directing substituent. To achieve nitration at the 3-position, alternative strategies are required.

A breakthrough involves pre-functionalizing the quinoline core through dearomatization. For example, reductive dearomatization of quinoline to 1,2-dihydroquinoline facilitates nitration at the 3-position, as demonstrated by Pratap and Maji. This method employs a stepwise approach:

  • Dearomatization: Reduction of quinoline using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields 1,2-dihydroquinoline.
  • Nitration: Treatment with isoamyl nitrite in acetic acid introduces the nitro group at the 3-position with high regioselectivity.
  • Rearomatization: Oxidation with manganese dioxide (MnO₂) restores aromaticity, yielding 3-nitroquinoline.

This sequence bypasses the electronic deactivation caused by the pyridinic nitrogen, enabling access to the 3-nitro derivative. Subsequent methoxylation at the 4-position can then be achieved via Ullmann-type coupling or nucleophilic aromatic substitution.

Table 1: Nitration Outcomes for Substituted Quinolines

SubstrateNitrating AgentConditionsMajor Products (Positions)Yield (%)
QuinolineHNO₃/H₂SO₄50°C, 5 h5-Nitro, 8-Nitro72
4-MethoxyquinolineHNO₃/H₂SO₄50°C, 24 h6-Nitro, 8-Nitro68
1,2-DihydroquinolineIsoamyl nitrite/AcOHRT, 12 h3-Nitro85

Regioselective Methoxylation Techniques

Introducing a methoxy group at the 4-position of quinoline requires careful control to avoid competing reactions. Two primary approaches are employed:

a) Direct Methoxylation via Nucleophilic Substitution
4-Hydroxyquinoline serves as a key intermediate for methoxylation. Treatment with methylating agents like dimethyl sulfate (DMS) in alkaline conditions replaces the hydroxyl group with methoxy:
$$ \text{4-Hydroxyquinoline} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{4-Methoxyquinoline} $$
This method is efficient but requires prior access to 4-hydroxyquinoline, which can be synthesized via hydrolysis of 4-chloroquinoline or directed ortho-lithiation followed by quenching with molecular oxygen.

b) Directed Ortho Metalation (DoM)
Using a directing group at the 8-position, such as a trimethylsilyl (TMS) group, enables regioselective lithiation at the 4-position. Subsequent reaction with methyl iodide introduces the methoxy group:
$$ \text{8-TMS-quinoline} \xrightarrow{\text{n-BuLi}} \text{4-Li-quinoline} \xrightarrow{\text{CH}_3I} \text{4-Methoxyquinoline} $$
This method offers precise control but involves multi-step synthesis.

Catalytic Systems for Stepwise Dearomatization-Nitration Sequences

Transition-metal catalysis has emerged as a powerful tool for constructing 3-nitroquinolines. A notable example is the copper-catalyzed [4+2] cycloaddition between anthranils and nitroolefins, which directly yields 3-nitroquinolines:
$$ \text{Anthranil} + \text{Nitroolefin} \xrightarrow{\text{Cu(OTf)}_2} \text{3-Nitroquinoline} $$
This method operates under mild conditions (60°C, 12 h) and tolerates diverse substituents, providing yields up to 93%. For 4-methoxy-3-nitroquinoline, anthranils with a pre-installed methoxy group can be used.

Alternatively, N-heterocyclic carbene (NHC) catalysts enable enantioselective functionalization. After dearomatization and nitration, homoenolate addition reactions construct tetrahydroquinoline derivatives with high stereocontrol.

Green Chemistry Approaches to Nitroquinoline Synthesis

Recent advances prioritize sustainability:

  • Solvent-Free Nitration: Mechanochemical grinding of quinoline with ceric ammonium nitrate (CAN) and acetic anhydride achieves nitration without solvents, reducing waste.
  • Metal-Free Dearomatization: Using organocatalysts like thiourea derivatives to mediate dearomatization avoids transition metals.
  • Energy-Efficient Conditions: Microwave-assisted nitration reduces reaction times from hours to minutes while maintaining yields.

Table 2: Comparison of Green Synthesis Methods

MethodCatalyst/SolventTemperatureTimeYield (%)
MechanochemicalCAN/Ac₂ORT30 min78
Microwave-AssistedHNO₃ (neat)100°C10 min82
OrganocatalyticThiourea/THF50°C6 h75

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 4-Methoxy-3-nitroquinoline and related nitroquinoline derivatives. Studies utilizing the B3LYP/6-31G(d,p) basis set have revealed fundamental electronic properties that govern the chemical reactivity and biological activity of this compound [1] [2] [3].

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical determinants of chemical reactivity. For quinoline derivatives, the energy gap (ΔE = ELUMO - EHOMO) typically ranges from 4.06 to 4.90 eV, indicating moderate chemical stability [4]. The 4-methoxy substituent on the quinoline ring introduces electron-donating effects that elevate the HOMO energy level, while the 3-nitro group acts as a strong electron-withdrawing group that lowers the LUMO energy, resulting in a reduced energy gap and increased reactivity [5] [6].

Computational studies on nitroquinoline derivatives have demonstrated that the nitro group significantly influences the electronic properties. The presence of the nitro substituent at position 3 creates regions of negative electrostatic potential that serve as excellent electron acceptors [7]. Time-Dependent Density Functional Theory (TD-DFT) calculations have shown that nitroquinoline compounds exhibit characteristic electronic transitions with absorption maxima in the UV-visible region [1] [2].

Molecular electrostatic potential mapping reveals that the nitro group creates areas of high negative potential, while the methoxy group contributes to regions of moderate positive potential. This charge distribution pattern is crucial for understanding intermolecular interactions and binding affinities with biological targets [7] [8].

Electronic Property4-Methoxy-3-nitroquinolineQuinoline Reference
HOMO Energy (eV)-6.11-5.69
LUMO Energy (eV)-1.22-1.05
Energy Gap (eV)4.894.64
Dipole Moment (Debye)4.82.3
Polarizability (α)165.352.8

Molecular Docking with Oncogenic Protein Targets

Molecular docking studies have revealed significant binding interactions between 4-Methoxy-3-nitroquinoline and various oncogenic protein targets. The quinoline scaffold demonstrates remarkable versatility in binding to multiple cancer-related proteins through diverse molecular interactions [9] [10] [11].

Docking analyses with Epidermal Growth Factor Receptor (EGFR) kinase have shown that nitroquinoline derivatives exhibit strong binding affinities, with estimated binding energies ranging from -8.5 to -9.2 kcal/mol [11] [12]. The 4-methoxy-3-nitroquinoline structure forms crucial hydrogen bonds with methionine residues Met793 and Met769, while the nitro group engages in electrostatic interactions with the ATP-binding pocket [13].

Studies targeting BCL-2 family proteins demonstrate that quinoline derivatives can effectively modulate apoptotic pathways. Molecular docking reveals that the methoxy group at position 4 enhances binding affinity through hydrophobic interactions, while the nitro group participates in hydrogen bonding networks with key amino acid residues [14] [15]. The binding affinity scores for BCL-2 interactions range from -7.5 to -8.3 kcal/mol [16].

AXL receptor tyrosine kinase represents another significant target for 4-Methoxy-3-nitroquinoline. Docking studies indicate that the compound can occupy the ATP-competitive binding site, forming stable interactions with residues Lys67 and Asp186 [17] [18]. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates an optimal balance for kinase inhibition.

Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
EGFR Kinase-8.9Met793, Met769, Thr766 [11] [12]
BCL-2-8.1Asn520, Glu522, Arg503 [16] [14]
AXL Kinase-7.8Lys67, Asp186, Leu44 [17] [18]
CDK2-8.3Asp186, His164, Tyr54 [19]

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship models have been developed to correlate the structural features of 4-Methoxy-3-nitroquinoline with its biological activities. These computational models provide valuable insights for optimizing anticancer potency and selectivity [20] [21] [22].

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) models have identified key molecular descriptors that govern anticancer activity. The most significant descriptors include lipophilicity parameters (log P = 2.03), electronic properties (dipole moment, electronegativity), and steric factors (molecular volume, surface area) [4] [23]. For 4-methoxy-3-nitroquinoline derivatives, the correlation coefficient (R²) values range from 0.85 to 0.92, indicating robust predictive models [22].

Three-dimensional QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have revealed critical structure-activity relationships. The methoxy group at position 4 contributes favorably to hydrophobic fields, while the nitro group at position 3 enhances electrostatic interactions with target proteins [22] [24].

Genetic Algorithm-Multiple Linear Regression (GA-MLR) models have identified optimal combinations of molecular descriptors. The QSAR equation for anticancer activity demonstrates that polarizability, molecular refractivity, and HOMO-LUMO energy gap are primary determinants of biological potency [23] [25].

QSAR Model TypeKey DescriptorsActivity Range
MLR0.890.82log P, dipole moment, HOMO-LUMO gapIC₅₀: 7-34 μM
CoMFA0.910.85Steric, electrostatic fieldspIC₅₀: 4.5-6.2
CoMSIA0.930.87Hydrophobic, H-bond donor/acceptorEC₅₀: 2-28 μM
GA-MLR0.880.79Polarizability, electronegativityInhibition: 45-85%

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics simulations have provided detailed insights into the temporal stability and binding dynamics of 4-Methoxy-3-nitroquinoline complexes with oncogenic protein targets. These simulations, typically performed for 10-100 nanoseconds, reveal the conformational changes and interaction patterns that occur under physiological conditions [26] [27] [28].

Root Mean Square Deviation (RMSD) analysis of protein-ligand complexes demonstrates high stability, with average RMSD values below 2.0 Å for most complexes throughout the simulation period [26] [7]. The 4-methoxy-3-nitroquinoline maintains stable binding poses with minimal conformational drift, indicating strong affinity for target proteins [29] [30].

Hydrogen bond analysis reveals persistent intermolecular interactions between the compound and critical amino acid residues. The nitro group forms stable hydrogen bonds with backbone NH groups and polar side chains, while the methoxy group participates in hydrophobic interactions within protein binding pockets [31] [32]. Bond persistence scores range from 0.7 to 0.9, indicating robust interaction networks [29].

Binding free energy calculations using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) methods yield values ranging from -95 to -150 kJ/mol for various protein targets [7]. These calculations confirm the thermodynamic favorability of 4-methoxy-3-nitroquinoline binding to oncogenic proteins [17].

Simulation ParameterEGFR ComplexBCL-2 ComplexAXL Complex
RMSD (Protein) Å1.8 ± 0.32.1 ± 0.41.6 ± 0.2
RMSD (Ligand) Å0.8 ± 0.21.2 ± 0.30.9 ± 0.2
H-bond Persistence0.850.780.91
Binding Energy (kJ/mol)-118.4-107.2-125.8
SASA (Ų)145 ± 12132 ± 15158 ± 18

Solvent Accessible Surface Area (SASA) calculations demonstrate that 4-methoxy-3-nitroquinoline forms compact complexes with target proteins, effectively excluding water molecules from the binding interface [28] [33]. This desolvation contributes significantly to the overall binding affinity and selectivity for oncogenic targets [34].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

204.05349212 g/mol

Monoisotopic Mass

204.05349212 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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